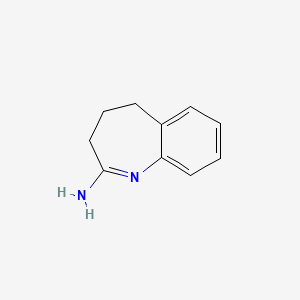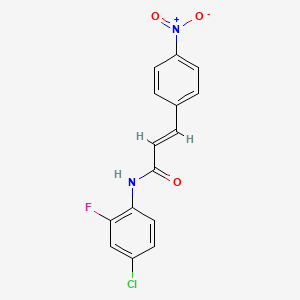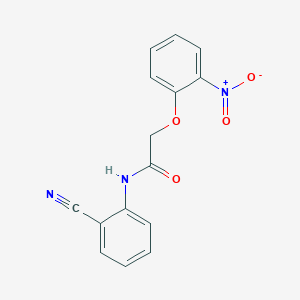![molecular formula C16H13NO4 B5740668 (1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate](/img/structure/B5740668.png)
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate is a chemical compound with a complex structure that includes a benzoisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate typically involves the reaction of benzoisoquinoline derivatives with butanoic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the esterification reaction can be carried out using sulfuric acid as a catalyst and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoisoquinoline derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
- 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric acid methyl ester
Uniqueness
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate is unique due to its specific ester linkage and the presence of the butanoate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYNXQHQFQFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl-](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)

![propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5740619.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)



![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
